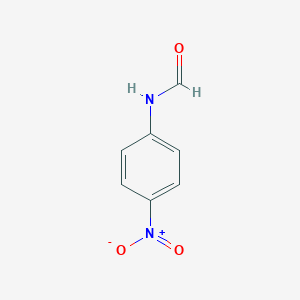

N-(4-Nitrophenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-5-8-6-1-3-7(4-2-6)9(11)12/h1-5H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTCQFVRINYOPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167119 | |

| Record name | 4-Nitroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16135-31-2 | |

| Record name | 4-Nitroformanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016135312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16135-31-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Nitrophenyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYL-P-NITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H015ZH24F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Nitrophenyl)formamide (CAS: 16135-31-2)

Prepared by: Gemini, Senior Application Scientist

Abstract

N-(4-Nitrophenyl)formamide is a pivotal chemical intermediate characterized by its nitro-substituted aromatic ring and a formamide group. This structure imparts a unique reactivity profile, making it a valuable building block in the synthesis of a range of more complex molecules, particularly within the pharmaceutical and materials science sectors. The presence of the electron-withdrawing nitro group significantly influences the chemistry of the aromatic ring and the amide functionality. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, robust synthesis and purification protocols, in-depth spectroscopic characterization, reactivity, potential applications, and essential safety protocols. The methodologies described herein are designed to be self-validating, ensuring reproducibility and integrity in experimental outcomes.

Physicochemical and Structural Characteristics

This compound, also known as 4'-Nitroformanilide or p-Nitroformanilide, is a stable, solid organic compound.[1][2] Its core structure consists of a benzene ring substituted with a nitro group at the para position relative to a formamide group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16135-31-2 | [2][3] |

| Molecular Formula | C₇H₆N₂O₃ | [] |

| Molecular Weight | 166.13 g/mol | [3][] |

| Appearance | Solid | [3] |

| Melting Point | 196-200 °C | [1][3] |

| Boiling Point | 395.4 °C at 760 mmHg | [1] |

| Density | 1.407 g/cm³ | [1] |

| Flash Point | 193 °C | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=CC=C1NC=O)[O-] | [2] |

| InChI Key | ZTCQFVRINYOPOH-UHFFFAOYSA-N | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly and efficiently achieved through the formylation of p-nitroaniline. This reaction is straightforward and provides a high yield of the desired product. The causality behind this choice of pathway is the ready availability and lower cost of the starting material, p-nitroaniline, compared to the alternative of nitrating formanilide, which can lead to isomeric impurities and requires harsher conditions.

Synthesis Protocol: Formylation of p-Nitroaniline

This protocol describes the synthesis using a mixture of formic acid and acetic anhydride, which generates the formylating agent in situ.

Step 1: Reaction Setup

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-nitroaniline (13.8 g, 0.1 mol).

-

To this, add 98% formic acid (60 mL). Stir the mixture until the p-nitroaniline is mostly dissolved. Some gentle warming may be required.

Step 2: Addition of Acetic Anhydride

-

While stirring, slowly add acetic anhydride (12 mL, approx. 0.12 mol) to the flask. The addition should be done dropwise, as the reaction is exothermic. The acetic anhydride reacts with formic acid to form the more potent formylating agent, formic anhydride.

-

Once the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) for 2-3 hours.

Step 3: Reaction Monitoring and Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product, this compound, will have a different Rf value than the starting p-nitroaniline.

-

After the reaction is complete, cool the mixture to room temperature and then pour it slowly into 400 mL of ice-cold water while stirring vigorously.

-

A yellow precipitate of this compound will form.

Step 4: Isolation and Purification

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any residual acid.

-

Purify the crude solid by recrystallization from ethanol or an ethanol/water mixture to yield a pale yellow crystalline solid.

-

Dry the purified product in a vacuum oven at 60-70 °C.

Step 5: Validation

-

Confirm the identity and purity of the final product by measuring its melting point (expected: 196-200 °C) and acquiring spectroscopic data (NMR, IR) as detailed in Section 3.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the functional groups present.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. The intensity of IR signals depends on the change in the bond dipole moment during vibration.[5]

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| 3300-3500 | N-H | Amide N-H stretch, typically a sharp peak. |

| ~3100 | C-H | Aromatic C-H stretch. |

| ~1680 | C=O | Amide I band (carbonyl stretch), strong and sharp. |

| 1590, 1490 | C=C | Aromatic ring C=C stretching. |

| 1520, 1340 | N-O | Asymmetric and symmetric NO₂ stretching, respectively. Both are very strong. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Table 3: Predicted ¹H-NMR Spectral Data (in CDCl₃ or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 (DMSO-d₆) | Singlet (broad) | 1H | NH | Amide proton, often broad due to quadrupole coupling and exchange. |

| ~8.5 (DMSO-d₆) | Singlet | 1H | CH O | Formyl proton, deshielded by the adjacent carbonyl group. |

| ~8.2 | Doublet (d) | 2H | Ar-H | Protons ortho to the NO₂ group, strongly deshielded. |

| ~7.8 | Doublet (d) | 2H | Ar-H | Protons ortho to the NHCHO group. |

Table 4: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 | C =O | Formyl carbon, characteristic chemical shift for an amide carbonyl. |

| ~146 | Ar-C -NH | Aromatic carbon attached to the nitrogen. |

| ~144 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |

| ~125 | Ar-C H | Aromatic carbons ortho to the nitro group. |

| ~118 | Ar-C H | Aromatic carbons ortho to the formamide group. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 166.13.

-

Key Fragments: Expect to see fragments corresponding to the loss of the formyl group (-CHO), the nitro group (-NO₂), and other characteristic cleavages of the aromatic ring.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by its three key components: the aromatic ring, the nitro group, and the formamide linkage.

-

Nitro Group: The nitro group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It also provides a reactive site for reduction. Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., with Sn/HCl) will readily convert the nitro group to an amine (NH₂), yielding N-(4-aminophenyl)formamide. This transformation is a cornerstone of its utility as an intermediate.

-

Formamide Group: The amide bond is stable but can be hydrolyzed under acidic or basic conditions to yield p-nitroaniline and formic acid. The nitrogen lone pair is delocalized into the carbonyl, reducing its basicity compared to an amine.

-

Aromatic Ring: Due to the strong deactivating effect of the nitro group, electrophilic substitution reactions are difficult and would require harsh conditions, directing incoming electrophiles to the positions meta to the nitro group (ortho to the formamide group).

Applications in Research and Drug Development

This compound serves primarily as a synthetic intermediate. Its value lies in the strategic placement of the nitro and formamide groups, which can be selectively modified.

-

Precursor to Pharmaceuticals: The nitroarene moiety is present in numerous bioactive molecules and approved drugs.[6] For instance, reduction of the nitro group in this compound yields N-(4-aminophenyl)formamide, a key precursor for building more complex structures, including potential anti-inflammatory agents or other targeted therapeutics. Nimesulide, a selective COX-2 inhibitor, is an example of a drug featuring a nitrophenyl group, highlighting the importance of such scaffolds in medicinal chemistry.[6]

-

Building Block for Dyes and Polymers: The chromophoric nature of the nitrophenyl system makes it a potential precursor in the synthesis of azo dyes after reduction of the nitro group and subsequent diazotization.

-

Material Science: The rigid, polar structure of the molecule could be incorporated into polymers or organic materials to modulate properties such as thermal stability and solvent resistance.[7]

Analytical Methodologies

For quality control, reaction monitoring, and stability testing, a reliable analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its precision and sensitivity.[8][9]

Protocol: HPLC Method for Purity Assessment

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~320 nm), determined by a UV-Vis scan.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis (e.g., 10-50 µg/mL).

-

Quantification: Purity can be determined by area percent calculation, assuming all impurities have a similar response factor at the chosen wavelength. For precise quantification, a calibration curve should be generated using a certified reference standard.

Analytical Workflow Diagram

Caption: Standard workflow for the analytical determination of this compound.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. This compound is classified as a hazardous substance.

-

Hazard Classification: May cause sensitization by inhalation and skin contact. It is assigned the hazard symbol Xn (Harmful).

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3] Use a dust mask or work in a well-ventilated fume hood to avoid inhalation of the solid powder.[3][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[11][12] Avoid generating dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep away from strong oxidizing agents.[11]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or the environment.[10]

Conclusion

This compound (CAS 16135-31-2) is a chemical of significant interest due to its versatile reactivity and role as a precursor in organic synthesis. Its well-defined structure allows for selective transformations of the nitro and formamide groups, providing access to a wide array of more complex molecules relevant to the pharmaceutical and chemical industries. This guide has provided a detailed framework covering its synthesis, characterization, reactivity, and handling. The protocols and data presented herein are grounded in established chemical principles, offering researchers a reliable and comprehensive resource to support their work with this important compound.

References

-

This compound 97 . LookChem. [Link]

-

This compound | CAS 16135-31-2 . Chemical-Suppliers. [Link]

-

Formamide . Wikipedia. [Link]

-

Synthesis of N-(4 nitrophenyl) acetamide . ResearchGate. [Link]

-

Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators . PubMed. [Link]

-

4-Nitroformanilide | C7H6N2O3 | CID 85301 . PubChem, National Institutes of Health. [Link]

-

FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES . [Link]

-

4-Nitrophenyl formate | C7H5NO4 | CID 74628 . PubChem, National Institutes of Health. [Link]

-

N-(4-hydroxyphenyl)formamide | C7H7NO2 | CID 292510 . PubChem, National Institutes of Health. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis. [Link]

-

Safety Data Sheet: 4-Nitrophenol . Carl ROTH. [Link]

-

Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA) . ResearchGate. [Link]

-

Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . PubMed Central. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core . MDPI. [Link]

-

Overview of Testing Methods for N-nitrosamines Monitoring . PMDA. [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet . Sema. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis . [Link]

-

ANALYTICAL METHODS . Agency for Toxic Substances and Disease Registry. [Link]

-

Chromatographic Methods for Comprehensive Nitrosamine Impurity Analysis By LC-MS/MS . ResearchGate. [Link]

-

Spectroscopy and Spectrometry in Organic Chemistry . [Link]

-

Exploring ¹⁹F NMR in Drug Development . News-Medical. [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide . [Link]

-

Safe & Fast Flow Synthesis of Nitrofuran Pharmaceuticals . ChemistryViews. [Link]

Sources

- 1. This compound 97|lookchem [lookchem.com]

- 2. 4-Nitroformanilide | C7H6N2O3 | CID 85301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 16135-31-2 [sigmaaldrich.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. mdpi.com [mdpi.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. 16135-31-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to N-(4-Nitrophenyl)formamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(4-Nitrophenyl)formamide, a key chemical intermediate. The document delves into the historical context of its synthesis, detailed experimental protocols for its preparation, and a thorough examination of its physicochemical properties. Furthermore, this guide explores the significant applications of this compound, particularly its role in the synthesis of dyes and as a precursor in the development of pharmacologically active molecules. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical insights into the utility of this versatile compound.

Introduction and Historical Context

This compound, also known as p-nitroformanilide or N-formyl-p-nitroaniline, is an organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Structurally, it is a formamide derivative of p-nitroaniline. This compound serves as a crucial building block in organic synthesis, primarily due to the presence of three key functional components: a formyl group, a phenyl ring, and a nitro group. The interplay of these groups imparts unique reactivity, making it a valuable precursor for a variety of more complex molecules.

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in historical chemical literature, its synthesis is intrinsically linked to the broader development of formylation reactions of aromatic amines in the late 19th and early 20th centuries. The formylation of anilines was a logical extension of acylation reactions, with the formyl group serving as a protecting group for the amine functionality during electrophilic aromatic substitution reactions, such as nitration.[3] The synthesis of p-nitroaniline from aniline, for instance, often involves the protection of the amino group as an acetanilide to direct the nitration to the para position and prevent oxidation of the amino group.[3][4] A similar strategic approach utilizing a formyl protecting group would logically lead to the synthesis of this compound.

The core of its synthesis lies in the formylation of p-nitroaniline, a readily available starting material produced industrially by the amination of 4-nitrochlorobenzene.[4] The formylation process itself, the addition of a formyl group (-CHO) to the nitrogen of the primary amine, can be achieved through various methods, with the use of formic acid being one of the most direct and historically significant approaches.

Synthesis of this compound

The primary and most straightforward method for the synthesis of this compound is the direct formylation of p-nitroaniline. This reaction can be accomplished using several formylating agents, with formic acid being a common and cost-effective choice.

Synthesis via Formylation with Formic Acid

This method involves the reaction of p-nitroaniline with an excess of formic acid, which acts as both the solvent and the formylating agent. The reaction proceeds by nucleophilic attack of the amino group of p-nitroaniline on the carbonyl carbon of formic acid, followed by dehydration to yield the formamide.

Experimental Protocol: Synthesis of this compound from p-Nitroaniline and Formic Acid

Materials:

-

p-Nitroaniline

-

Formic acid (85-90%)

-

Distilled water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add p-nitroaniline.

-

Add an excess of formic acid to the flask. The molar ratio of formic acid to p-nitroaniline should be at least 3:1.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing cold distilled water with constant stirring.

-

A yellow precipitate of this compound will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any remaining formic acid.

-

The crude product can be purified by recrystallization from ethanol or a suitable solvent to yield pale yellow crystals.

-

Dry the purified crystals in a vacuum oven.

Alternative Synthesis Methodologies

While the direct use of formic acid is common, other formylating agents can also be employed. These include:

-

Acetic Formic Anhydride: This mixed anhydride, generated in situ from formic acid and acetic anhydride, is a more reactive formylating agent and can lead to higher yields and shorter reaction times.

-

Dimethylformamide (DMF): In some synthetic routes, DMF can serve as a source of the formyl group, although this often requires specific catalysts and reaction conditions.

The choice of synthetic route often depends on the desired scale of the reaction, the required purity of the product, and the availability and cost of the reagents.

Synthesis Workflow Diagram

Caption: Role of this compound in Azo Dye Synthesis.

Precursor in Pharmaceutical and Agrochemical Synthesis

The reactive nature of the nitro and formamide groups makes this compound a useful starting material for the synthesis of various biologically active compounds. The nitro group can be reduced to an amino group, which can then be further functionalized. The formamide itself can participate in various chemical transformations. For instance, it is a key intermediate in a patented method for the preparation of N-methyl-p-nitroaniline.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin sensitization. [5]* Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area. [5]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection. [5]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [5]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its straightforward preparation from p-nitroaniline and the versatile reactivity of its functional groups have established its importance in the production of a wide range of commercially important compounds, including dyes and pharmaceutical precursors. This guide has provided a detailed overview of its history, synthesis, properties, and applications, underscoring its continued relevance in modern chemical research and industry.

References

-

PubChem. 4-Nitroformanilide. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting information for - A green and sustainable approach for the ipso-hydroxylation of arylboronic acids using a water extract of rice straw ash (WERSA) as a catalyst. [Link]

-

NIST. 4-Nitrophenyl formate. NIST WebBook. [Link]

-

ResearchGate. The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. [Link]

-

Chemical-Suppliers. This compound | CAS 16135-31-2. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

PubChem. N-(2,6-diiodo-4-nitrophenyl)formamide. National Center for Biotechnology Information. [Link]

-

University of Calgary. 13C-NMR. [Link]

-

ResearchGate. 1H-NMR spectrum of 4-nitrophenol. [Link]

-

PubChem. 4-Nitrophenyl formate. National Center for Biotechnology Information. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Reddit. Synthesis of p-nitroaniline. [Link]

-

YouTube. Synthesis of p-Nitroaniline. [Link]

-

PubChem. 4-Nitrophenyl formate. National Center for Biotechnology Information. [Link]

-

NIST. 4-Nitrophenol, TMS derivative. NIST WebBook. [Link]

-

mzCloud. N 2 4 Dimethylphenyl formamide. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of N-(4-Nitrophenyl)formamide in Heterocyclic Synthesis

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic utilization of N-(4-Nitrophenyl)formamide (CAS 100-14-1) , not merely as a substrate, but as a versatile linchpin intermediate for accessing privileged heterocyclic scaffolds.

Executive Summary

This compound is often overlooked as a simple protected amine. However, its true synthetic value lies in its role as a stable, crystalline precursor to 4-nitrophenyl isocyanide —a highly reactive C1 building block for multicomponent reactions (MCRs)—and as a mild formylating agent for diamines. This guide provides validated protocols for converting this formamide into 1-substituted tetrazoles (via [3+2] cycloaddition) and benzimidazoles (via transamidation-cyclization), offering a robust alternative to handling volatile or unstable reagents.

Mechanistic Insight & Reaction Pathways[1][2][3]

The reactivity of this compound is governed by the electron-withdrawing nitro group (

-

Dehydration (Pathway A): Activation of the formyl oxygen with

or -

Transamidation (Pathway B): The formyl group acts as an electrophilic donor. In the presence of o-phenylenediamines, it transfers the C1 unit to close the imidazole ring, releasing p-nitroaniline as a byproduct.

Visualizing the Synthetic Workflow

Figure 1: Divergent synthetic pathways starting from this compound.

Experimental Protocols

Protocol A: Synthesis of 4-Nitrophenyl Isocyanide (Dehydration)

Significance: Isocyanides are rarely sold in bulk due to their foul odor and instability. Synthesizing them in situ or on-demand from the stable formamide is the industry standard.

Reagents:

-

This compound (1.0 equiv)

-

Phosphorus Oxychloride (

) (1.1 equiv) -

Triethylamine (

) (3.0 equiv) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with this compound (10 mmol) and anhydrous DCM (50 mL). Cool the suspension to -5°C using an ice/salt bath.

-

Base Addition: Add

(30 mmol) in one portion. The mixture may clear as the formamide deprotonates. -

Activation (Critical): Add

(11 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Maintain internal temperature below 0°C . The reaction is highly exothermic.-

Mechanistic Note:

activates the formyl oxygen, forming a dichlorophosphate intermediate. The base then promotes elimination of the phosphate to form the isocyanide.

-

-

Reaction: Stir at 0°C for 1 hour. Monitor by TLC (the isocyanide is less polar than the formamide).

-

Quench: Pour the mixture into a vigorously stirred solution of saturated

(100 mL) at 0°C. Stir for 30 minutes to hydrolyze excess -

Workup: Separate phases. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with water and brine.[1] Dry over

.[2] -

Purification: Concentrate under reduced pressure (keep bath <30°C; isocyanides are volatile/unstable). Purify via flash chromatography (Hexanes/EtOAc 9:1) if necessary, or use immediately.

Yield: Typically 85-92%. Appearance: Yellow to orange solid/oil.

Protocol B: Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

Significance: 1-Substituted tetrazoles are metabolically stable bioisosteres of cis-amide bonds and carboxylic acids. This route uses the isocyanide generated in Protocol A.[1][2]

Reagents:

-

4-Nitrophenyl isocyanide (from Protocol A) (1.0 equiv)[1]

-

Trimethylsilyl azide (

) (1.5 equiv)[3] -

Methanol (MeOH)[2]

Step-by-Step Methodology:

-

Setup: Dissolve 4-nitrophenyl isocyanide (5 mmol) in MeOH (10 mL) in a heavy-walled pressure vial or round-bottom flask.

-

Addition: Add

(7.5 mmol) cautiously.-

Safety: Perform in a fume hood.

can hydrolyze to hydrazoic acid (

-

-

Cyclization: Seal the vessel and stir at room temperature for 24-48 hours.

-

Optimization: If reaction is slow (due to electron-withdrawing nitro group), heat to 50°C.

-

-

Hydrolysis: Uncap and add 1N HCl (2 mL) to hydrolyze the TMS-tetrazole intermediate. Stir for 30 minutes.

-

Isolation: The product often precipitates as a solid.[2] Filter and wash with cold MeOH. If no precipitate, evaporate solvent and recrystallize from EtOH.

Data Summary:

| Parameter | Value |

| Reaction Type | [3+2] Dipolar Cycloaddition |

| Key Reagent | Trimethylsilyl azide ( |

| Typical Yield | 75-85% |

| Product MP | ~218-220°C (dec) |

Protocol C: Synthesis of Benzimidazole (Formyl Transfer)

Significance: Here, this compound acts as a "solid formic acid equivalent," driving the cyclization of o-phenylenediamine without the need for corrosive acids or high temperatures.

Reagents:

-

o-Phenylenediamine (1.0 equiv)

-

This compound (1.1 equiv)

-

Solvent: Ethanol or DMF

-

Catalyst:

-Toluenesulfonic acid (pTSA) (10 mol%)

Step-by-Step Methodology:

-

Mixing: In a round-bottom flask, combine o-phenylenediamine (5 mmol) and this compound (5.5 mmol) in Ethanol (20 mL).

-

Catalysis: Add pTSA (0.5 mmol).

-

Reflux: Heat to reflux (80°C) for 6-12 hours.

-

Workup: Cool to room temperature. The byproduct, p-nitroaniline, and the benzimidazole may both precipitate.

-

Purification: Evaporate solvent. Dissolve residue in DCM and wash with 1N NaOH (to remove acidic impurities) and then 1N HCl. The benzimidazole will dissolve in the acid layer (protonated).

-

Recovery: Basify the acidic aqueous layer with

to pH 10. The benzimidazole will precipitate. Filter and dry.[1][2][11]

Safety & Handling (E-E-A-T)

-

Nitro Compounds: this compound and its derivatives are nitroaromatics. While generally stable, they can decompose violently at high temperatures. Do not distill residues to dryness.

-

Isocyanides: Extremely foul odor. Double-glove and work exclusively in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution immediately after use to oxidize traces of isocyanide to the odorless isocyanate/amine.

-

Azides (

): Avoid contact with metal spatulas (formation of heavy metal azides). Store in a cool, dry place.

References

-

Vilsmeier-Haack & Formylation Chemistry

-

Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.

-

-

Isocyanide Synthesis (Dehydration Protocol)

-

Ugi, I., et al. (1961). Isonitriles. I. Preparation of Isonitriles from N-Substituted Formamides. Angewandte Chemie International Edition, 4(6), 472.

-

-

Tetrazole Synthesis via Isocyanides

-

Demko, Z. P., & Sharpless, K. B. (2001).[12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

-

-

Benzimidazole Synthesis from Formamides

-

Bahrami, K., et al. (2011). Simple and Efficient One-Pot Synthesis of Benzimidazoles... Journal of the Serbian Chemical Society, 76(10), 1339-1346.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine [organic-chemistry.org]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. 1H-Tetrazole synthesis [organic-chemistry.org]

N-(4-Nitrophenyl)formamide as an intermediate in pharmaceutical synthesis

Abstract

This technical guide details the utility of N-(4-Nitrophenyl)formamide (CAS: 16135-31-2) as a critical "masked" intermediate in the synthesis of complex pharmaceutical active ingredients (APIs). Unlike unstable p-phenylenediamines, this formylated derivative provides a stable, mono-protected scaffold, allowing for high-fidelity regioselective functionalization. This document provides validated protocols for its synthesis, selective reduction, and downstream application in the production of kinase inhibitors, HDAC inhibitors, and benzimidazole derivatives.

Introduction: The "Masked Diamine" Strategy

In medicinal chemistry, 1,4-diaminobenzene (p-phenylenediamine) is a versatile pharmacophore found in numerous oncology and anti-infective drugs. However, its use is plagued by rapid oxidation (leading to "black" reaction mixtures) and poor regioselectivity during derivatization.

This compound solves this by serving as a stable, differentiated precursor . The formyl group acts as an orthogonal protecting group that survives nitro-reduction conditions, yielding N-(4-aminophenyl)formamide . This allows chemists to functionalize the newly generated amine selectively before removing the formyl group or utilizing it as part of a heterocycle formation (e.g., benzimidazoles).

Key Chemical Properties:

-

Molecular Weight: 166.13 g/mol

-

Melting Point: 196–200 °C (High crystallinity aids purification)

-

Solubility: Soluble in DMF, DMSO, hot ethanol; insoluble in water.

Synthesis of this compound

This protocol optimizes the formylation of 4-nitroaniline to achieve >95% yield without chromatographic purification.

Reagents:

-

4-Nitroaniline (1.0 eq)[1]

-

Formic Acid (98%, 5.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with 4-nitroaniline (13.8 g, 100 mmol) and DCM (200 mL).

-

Activation: In a separate dropping funnel, mix Formic Acid (23 g, 500 mmol) and Acetic Anhydride (12.2 g, 120 mmol). Note: This generates the active formylating agent, acetic formic anhydride.

-

Addition: Add the acid mixture dropwise to the aniline suspension at 0°C over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: The product often precipitates directly.

-

If solid:[2] Filter and wash with cold ether.

-

If solution: Concentrate under reduced pressure to 20% volume, then add cold water to induce crystallization.

-

-

Yield: Expect 16.0–16.5 g (96–99%) of pale yellow crystals.

Critical Intermediate: Selective Reduction

The transformation of this compound to N-(4-aminophenyl)formamide is the gateway to pharmaceutical applications. The challenge is reducing the nitro group without hydrolyzing the formamide.

Catalytic Hydrogenation Protocol:

-

Substrate: this compound (10 mmol)

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Solvent: Methanol or Ethanol (anhydrous)

-

Conditions: H₂ balloon (1 atm), Room Temperature, 2 hours.

Process Control:

-

Do not use acid: Acidic media will hydrolyze the formyl group.

-

Filtration: Filter catalyst over Celite immediately after reaction completion to prevent air-oxidation of the resulting amine.

Downstream Pharmaceutical Applications

Application A: Synthesis of Kinase Inhibitors (Urea/Amide Formation)

The free amine generated above is reacted with acyl chlorides or isocyanates to form "bi-functionalized" benzene cores, common in VEGFR and Raf kinase inhibitors (e.g., Sorafenib analogues).

-

Mechanism: The formyl group protects the "left-hand" nitrogen while the "right-hand" nitrogen builds the pharmacophore.

-

De-protection: Final removal of the formyl group (HCl/MeOH reflux) releases the amine for the final coupling step.

Application B: Benzimidazole Synthesis

While o-phenylenediamine is the classic precursor, p-substituted variants derived from this intermediate allow for the construction of 5-substituted benzimidazoles via nitration and cyclization.

-

Pathway: this compound

Nitration (Ortho)

Visualized Workflows (Graphviz)

The following diagrams illustrate the strategic placement of this intermediate in drug synthesis.

Figure 1: Synthesis and Activation Pathway

Caption: Figure 1. The central role of this compound in differentiating nitrogen positions on the benzene ring.

Summary of Key Data

| Parameter | Value / Condition | Note |

| CAS Number | 16135-31-2 | Verify purity >98% by HPLC |

| Formylation Yield | 96 - 99% | No chromatography required |

| Reduction Selectivity | >99% (Nitro vs Formyl) | Use neutral pH hydrogenation |

| Storage Stability | >2 Years | Store at RT, protect from moisture |

| Toxicity | Irritant / Toxic | Handle in fume hood (Nitroaromatic) |

References

-

Synthesis of N-(4-Nitrophenyl)

-

PrepChem.com. "Synthesis of N-(4-methyl-2-nitrophenyl)formamide" (Analogous protocol). Available at: [Link]

-

-

Crystal Structure and Characterization

-

National Institutes of Health (PMC). "N-(4-Nitrophenethyl)formamide crystal structure" (Structural analog comparison). Available at: [Link]

-

-

Antitumor Applications (Kinase Inhibitors)

-

Journal of Medicinal Chemistry. "Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives". Available at: [Link]

-

-

HDAC Inhibitor Synthesis

-

Benzimidazole Synthesis Reviews

-

Organic Chemistry Portal. "Synthesis of Benzimidazoles". Available at: [Link]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 3. Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Role of N-(4-Nitrophenyl)formamide as a Versatile Intermediate in Agrochemical Synthesis

Abstract

N-(4-Nitrophenyl)formamide is a pivotal intermediate in the synthesis of a variety of agrochemicals.[1][2][3] Its unique structure, featuring a reactive nitro group and a formamide moiety, allows for sequential chemical transformations to build complex molecular architectures. This guide provides an in-depth exploration of the synthesis of this compound and its subsequent application in the preparation of active agrochemical compounds, particularly fungicides and herbicides. We will detail validated protocols, explain the causality behind experimental choices, and present a framework for leveraging this intermediate in novel agrochemical development.

Introduction: The Significance of this compound

In the landscape of fine chemical manufacturing, intermediates are the foundational building blocks for high-value products like pharmaceuticals and agrochemicals.[3] this compound (C₇H₆N₂O₃) serves as a crucial precursor, primarily derived from the industrial chemical 4-nitroaniline.[1][4] The strategic importance of this molecule lies in its bifunctionality:

-

The Nitro Group (-NO₂): This electron-withdrawing group can be readily reduced to a primary amine (-NH₂). This transformation is a cornerstone of aromatic chemistry, enabling the introduction of a nucleophilic site essential for forming ureas, amides, and heterocyclic structures common in many pesticides.[5][6]

-

The Formamide Group (-NHCHO): The formyl group serves a dual purpose. It acts as a protecting group for the aniline nitrogen, modulating its reactivity during other synthetic steps.[4][7] Furthermore, it can be hydrolyzed to reveal the parent amine or participate in cyclization reactions.

This combination makes this compound a versatile platform for constructing the phenylenediamine scaffolds that are central to numerous biologically active compounds.

Physicochemical Properties

A clear understanding of the physical properties of an intermediate is critical for process safety, scalability, and purification.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₃ | [8] |

| Molecular Weight | 166.13 g/mol | [8] |

| Appearance | Yellow Solid | [4] |

| Melting Point | 196-200 °C | [9] |

| Boiling Point | 395.4 °C at 760 mmHg | [9] |

| Density | 1.407 g/cm³ | [9] |

| Storage | Sealed in dry, room temperature | [8] |

Synthesis and Core Transformations

The journey from a simple aromatic amine to a complex agrochemical involves a series of well-controlled reactions. The synthesis of this compound and its subsequent reduction are the two most critical transformations that unlock its potential.

Diagram: Overall Synthetic Workflow

The following diagram illustrates the central role of this compound as a bridge between the commodity chemical 4-nitroaniline and a representative agrochemical class (phenylurea fungicides).

Caption: Synthetic pathway from 4-nitroaniline to a phenylurea fungicide.

Protocol 1: Synthesis of this compound

Causality: The formylation of 4-nitroaniline is achieved using formic acid. This reaction is an acylation where the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of formic acid. The reaction is typically driven to completion by removing the water byproduct, often by azeotropic distillation with a solvent like toluene or by using a dehydrating agent. The formyl group protects the amine from unwanted side reactions in subsequent steps.

Methodology:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-nitroaniline (50.0 g, 0.362 mol), formic acid (90%, 60 mL, 1.44 mol), and toluene (200 mL).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as the reaction proceeds.

-

Monitoring: Continue refluxing for 4-6 hours, or until no more water is collected. The reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane eluent system.

-

Workup: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Purification: Filter the crude solid using a Büchner funnel and wash the filter cake with cold toluene (2 x 50 mL) to remove any unreacted starting material and impurities.

-

Drying: Dry the pale-yellow solid product in a vacuum oven at 60-70 °C to a constant weight.

-

Validation: The expected yield is typically >90%. The product's identity and purity can be confirmed by measuring its melting point (196-200 °C) and through spectroscopic analysis (¹H NMR, IR).

Protocol 2: Selective Reduction to N-(4-Aminophenyl)formamide

Causality: The selective reduction of the nitro group in the presence of the formamide is a critical step. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean byproduct profile.[5] A catalyst, typically Palladium on Carbon (Pd/C), facilitates the transfer of hydrogen (from H₂ gas or a transfer agent like ammonium formate) to the nitro group, reducing it to an amine. The formamide group is stable under these conditions. This reaction yields a phenylenediamine derivative, a highly valuable building block.[6]

Methodology:

-

Setup: In a hydrogenation vessel or a suitable three-neck flask, suspend this compound (40.0 g, 0.241 mol) in ethanol (250 mL).

-

Catalyst: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (1.0 g, ~2.5 wt%).

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50 psi (or bubble hydrogen through the suspension at atmospheric pressure).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may require gentle cooling to maintain a temperature below 40 °C.

-

Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC until the starting material is fully consumed (typically 3-5 hours).

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 30 mL).

-

Isolation: Concentrate the filtrate under reduced pressure to yield N-(4-Aminophenyl)formamide as a solid. This product is often used directly in the next step without further purification.

Application in Agrochemical Synthesis

The N-(4-Aminophenyl)formamide intermediate is a launchpad for creating diverse agrochemicals. Its primary amino group is a handle for building the toxophores responsible for biological activity.

Application Focus: Phenylurea Fungicides

Phenylurea-based compounds are a known class of fungicides that act by inhibiting specific cellular processes in fungi.[10] The synthesis involves the reaction of the newly formed amino group with an isocyanate.

Diagram: Key Chemical Transformations

Caption: Core reactions in the agrochemical synthesis pathway.

Protocol 3: Synthesis of a Representative Phenylurea Fungicide

Causality: This protocol demonstrates the nucleophilic addition of the primary amine of N-(4-Aminophenyl)formamide to the electrophilic carbon of an isocyanate. This reaction is highly efficient and forms a stable urea linkage, which is the core of the final active molecule. The choice of the isocyanate (R-NCO) is critical as the 'R' group significantly influences the fungicidal spectrum and potency.

Methodology:

-

Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve N-(4-Aminophenyl)formamide (15.0 g, 0.110 mol) in anhydrous tetrahydrofuran (THF) (100 mL).

-

Reagent Addition: To the stirred solution, add 2-chlorophenyl isocyanate (17.7 g, 0.115 mol) dropwise over 20 minutes. Use an ice bath to maintain the temperature below 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction by TLC for the disappearance of the amine starting material.

-

Isolation: A precipitate will form as the product is generated. Upon completion, filter the solid product, wash it with a small amount of cold THF, and then with hexane.

-

Drying: Dry the resulting solid, N-(4-(3-(2-chlorophenyl)ureido)phenyl)formamide, in a vacuum oven.

-

Optional De-formylation: The formyl group can be removed if the target molecule requires a free amine. This is typically achieved by acid or base hydrolysis. For example, refluxing the product in a mixture of ethanol and hydrochloric acid will yield the final phenylenediamine-urea derivative.[7]

Broader Applications: Herbicides and Insecticides

While the example above focuses on fungicides, the intermediates derived from this compound are also applicable to other classes of agrochemicals.

-

Herbicides: The phenylurea scaffold is also prominent in herbicides that inhibit photosynthesis at Photosystem II. By varying the isocyanate reactant, potent herbicidal compounds can be synthesized using the same fundamental pathway.

-

Insecticides: Some insect growth regulators, like Triflumuron and Hexaflumuron, are benzoylphenyl ureas.[11] Although these are often synthesized from 4-nitrophenol, a related pathway could be envisioned. The N-(4-Aminophenyl)formamide could be reacted with a substituted benzoyl chloride to form an amide, followed by further functionalization, demonstrating the modularity of this synthetic approach.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the agrochemical industry. Its straightforward synthesis and the distinct, sequential reactivity of its nitro and formamide groups provide a reliable and versatile route to complex phenylenediamine-based active ingredients. The protocols outlined in this guide offer a validated foundation for researchers and development professionals to not only produce existing agrochemicals but also to explore novel structures with enhanced efficacy and improved environmental profiles. The logical, step-wise approach to building molecular complexity underscores the power of intermediate-driven synthesis in modern crop protection science.

References

-

4-Nitroaniline - Wikipedia. Wikipedia. [Link]

-

Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. ResearchGate. [Link]

-

The Role of 4-Nitrophenol in Modern Agrochemical Synthesis. Apchem. [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

-

This compound 97 - LookChem. LookChem. [Link]

-

Preparation of 4-nitroacetanilide and 4-nitroaniline. UOCHB. [Link]

-

Design, Synthesis, In Vitro Antifungal Activity and Mechanism Study of the Novel 4-Substituted Mandelic Acid Derivatives. MDPI. [Link]

-

An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. AZoM. [Link]

-

Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. ResearchGate. [Link]

-

Synthesis of p-Nitroaniline from Aniline. ResearchGate. [Link]

-

Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. PMC - NIH. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

- Process for preparing nitroaniline derivatives.

- Method for preparing N-methyl paranitroaniline.

-

Catalytic Reduction 4-Nitrophenol to 4-Aminophenol. Is it a comprehensive solution? ResearchGate. [Link]

-

Development and synthesis of compounds with fungicidal activity in suppression of fungal growth. RUDN Journal of Agronomy and Animal Industries. [Link]

-

Perspectives and Advances in Organic Formulations for Agriculture: Encapsulation of Herbicides for Weed Control. MDPI. [Link]

-

Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. ResearchGate. [Link]

- Method for producing 4-nitrophenyl chloroformate.

-

Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. [Link]

-

AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. European Patent Office. [Link]

-

Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay. International Journal of Applied Pharmaceutics. [Link]

- Method of preparing 4-aminodiphenylamine.

- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.

-

Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. NIH. [Link]

-

Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. ResearchGate. [Link]

-

AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES. European Patent Office. [Link]

-

Agrochemical Intermediates. Gugupharm. [Link]

-

Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. NIH. [Link]

Sources

- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 2. gugupharm.com [gugupharm.com]

- 3. What Are Pesticide Intermediates? - NANTONG REFORM PETRO-CHEMICAL CO., LTD. [reformchem.com]

- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]

- 7. fchpt.stuba.sk [fchpt.stuba.sk]

- 8. 16135-31-2|this compound|BLD Pharm [bldpharm.com]

- 9. lookchem.com [lookchem.com]

- 10. agrojournal.rudn.ru [agrojournal.rudn.ru]

- 11. nbinno.com [nbinno.com]

Scale-up Synthesis of N-(4-Nitrophenyl)formamide: A Comprehensive Guide for Researchers and Drug Development Professionals

<APPLICATION NOTE & PROTOCOL >

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the scale-up synthesis of N-(4-nitrophenyl)formamide, a key intermediate in the production of various pharmaceuticals, dyes, and other specialty chemicals.[1] Moving beyond a simple recitation of steps, this guide delves into the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale preparations to robust, larger-scale production. By emphasizing causality and providing a self-validating protocol, this document aims to empower researchers and drug development professionals to achieve high-yield, high-purity synthesis of the target compound in a safe and efficient manner.

Introduction: The Strategic Importance of this compound

This compound serves as a crucial building block in organic synthesis. Its utility stems from the presence of two key functional groups: the formamide, which can be a precursor to isocyanides or can be hydrolyzed to the corresponding amine, and the nitro group, which can be readily reduced to an amine, offering a versatile handle for further chemical transformations.[2] A reliable and scalable synthesis of this intermediate is therefore of paramount importance for the efficient production of a wide array of downstream products.

The primary synthetic route to this compound involves the formylation of 4-nitroaniline. While several formylating agents can be employed, the use of formic acid, often in the presence of a dehydrating agent or as a component of a mixed anhydride system, represents a common and economically viable approach.[3][4] This guide will focus on a refined methodology utilizing the reaction of 4-nitroaniline with a mixture of formic acid and acetic anhydride, a method known for its high efficiency and amenability to scale-up.

Mechanistic Rationale and Process Optimization

The formylation of 4-nitroaniline with a mixture of formic acid and acetic anhydride proceeds through the in-situ formation of a mixed anhydride, formyl acetate. This species is a more potent acylating agent than formic acid alone, facilitating the efficient formylation of the weakly basic amino group of 4-nitroaniline.

The reaction can be represented as follows:

-

Formation of the Mixed Anhydride: HCOOH + (CH₃CO)₂O ⇌ HCOOCOCH₃ + CH₃COOH

-

Nucleophilic Attack by 4-Nitroaniline: O₂NC₆H₄NH₂ + HCOOCOCH₃ → O₂NC₆H₄NHCHO + CH₃COOH

Key considerations for process optimization during scale-up include:

-

Stoichiometry: While a 1:1 molar ratio of 4-nitroaniline to formylating agent is theoretically required, a slight excess of the formic acid/acetic anhydride mixture is often employed to ensure complete conversion of the starting material.

-

Temperature Control: The reaction is typically conducted at or near room temperature.[3] Exothermic reactions are possible, especially during the initial addition of reagents, necessitating careful temperature monitoring and control to prevent side reactions and ensure safety.

-

Solvent Selection: Dichloromethane is a suitable solvent for this reaction, as it effectively dissolves the starting materials and is relatively inert under the reaction conditions.[3] However, for larger-scale operations, alternative solvents with more favorable environmental and safety profiles should be considered.

-

Work-up and Purification: The product is typically isolated by removal of the solvent followed by washing to remove unreacted starting materials and byproducts. The high purity of the crude product often minimizes the need for extensive chromatographic purification, a significant advantage in a scale-up scenario.

Detailed Scale-up Synthesis Protocol

This protocol outlines a robust procedure for the synthesis of this compound on a multi-gram scale.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Nitroaniline | 138.13 | 50.0 g | 0.362 | Toxic, handle with appropriate PPE.[5][6][7][8] |

| Formic Acid (≥95%) | 46.03 | 88.5 mL | 2.35 | Corrosive, handle in a fume hood. |

| Acetic Anhydride | 102.09 | 52.5 mL | 0.556 | Corrosive and lachrymatory. |

| Dichloromethane (DCM) | 84.93 | 850 mL | - | Use in a well-ventilated area. |

| Diethyl Ether | 74.12 | As needed | - | Flammable. |

Equipment:

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Büchner funnel and flask

-

Vacuum source

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 50.0 g (0.362 mol) of 4-nitroaniline in 850 mL of dichloromethane. Stir the mixture until all the solid has dissolved.

-

Preparation of the Formylating Mixture: In a separate flask, carefully prepare a mixture of 88.5 mL (2.35 mol) of formic acid and 52.5 mL (0.556 mol) of acetic anhydride. Caution: This mixing process can be exothermic.

-

Addition of Reagents: Transfer the formic acid/acetic anhydride mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 4-nitroaniline over a period of approximately 30-45 minutes. Maintain the reaction temperature between 20-25°C using a water bath if necessary.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.

-

Work-up: Once the reaction is complete, remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crystalline solid is then triturated with diethyl ether to remove any soluble impurities. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with additional portions of cold diethyl ether.

-

Drying: Dry the purified this compound in a vacuum oven at 50-60°C to a constant weight. A high yield of the desired product is expected.[3]

Safety and Hazard Analysis

A thorough understanding of the hazards associated with all chemicals is paramount for a safe scale-up synthesis.

Caption: Key safety considerations for the synthesis.

-

4-Nitroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7][8] It is also harmful to aquatic life with long-lasting effects.[8][9] Always handle 4-nitroaniline in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][7]

-

Formic Acid: Concentrated formic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Acetic Anhydride: This reagent is corrosive and a lachrymator (causes tearing). It reacts with moisture, so it should be handled in a dry environment.

-

Dichloromethane: Dichloromethane is a volatile solvent and a potential carcinogen. All operations involving this solvent should be conducted in a fume hood.

-

General Precautions: Ensure adequate ventilation at all times. Avoid inhalation of dust, vapors, and mists. In case of accidental contact, wash the affected area immediately with copious amounts of water and seek medical attention.[6][7]

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. This will, in turn, facilitate the efficient development and production of a wide range of important downstream products.

References

-

PrepChem. Synthesis of N-(4-methyl-2-nitrophenyl)formamide. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: 4-Nitroaniline. Available from: [Link]

-

Loba Chemie. 4-NITROANILINE AR MSDS. Available from: [Link]

-

Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]

-

ACS Publications. Selective Transfer Hydrogenation and N-Formylation of Nitroarenes by a Facilely Prepared N, S Co-doped Carbon-Encapsulated Cobalt Nanoparticle Catalyst. Available from: [Link]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

Wikipedia. 4-Nitroaniline. Available from: [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. prepchem.com [prepchem.com]

- 4. CN101580473B - Method for preparing N-methyl paranitroaniline - Google Patents [patents.google.com]

- 5. geneseo.edu [geneseo.edu]

- 6. carlroth.com [carlroth.com]

- 7. westliberty.edu [westliberty.edu]

- 8. lobachemie.com [lobachemie.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Green Synthesis of N-(4-Nitrophenyl)formamide: Sustainable Protocols for Drug Development

Abstract

This guide details the green synthesis of N-(4-Nitrophenyl)formamide (CAS: 16135-31-2), a critical intermediate in the synthesis of pharmaceuticals (including paracetamol analogues) and azo dyes. Traditional formylation methods often utilize corrosive reagents like acetic anhydride or toxic solvents (DMF, toluene).[1] This application note presents three validated, sustainable protocols: Microwave-Assisted Synthesis , Thermal Solvent-Free Synthesis , and Iodine-Catalyzed Formylation .[1] These methods prioritize atom economy, energy efficiency, and waste reduction, aligning with the 12 Principles of Green Chemistry.[1]

Introduction & Significance

This compound is a deactivated aromatic amide formed by the formylation of 4-nitroaniline. The presence of the strongly electron-withdrawing nitro group (

Why Green Synthesis?

Standard industrial methods often employ:

-

Acetic Formic Anhydride (AFA): Unstable and corrosive.[1]

-

Chloral: Toxic and regulated.[1]

-

Reflux in Toluene: Generates significant VOC waste.[1]

The protocols below utilize Formic Acid as both the reagent and solvent (in solvent-free variations) or as a C1 source activated by physical means (Microwave) or benign catalysts (

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The lone pair on the aniline nitrogen attacks the carbonyl carbon of the formic acid. The reaction is reversible and equilibrium-driven; removing water drives the reaction to completion.

Mechanism Diagram (DOT)

Figure 1: Mechanistic pathway for the formylation of 4-nitroaniline.

Experimental Protocols

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Recommended)

Best for: High throughput, speed, and energy efficiency.

Principle: Microwave irradiation provides rapid, uniform heating and can selectively couple with polar molecules (like Formic acid), accelerating the reaction rate significantly for deactivated amines.[1]

Materials:

-

4-Nitroaniline (1.38 g, 10 mmol)

-

Formic Acid (85-98%, 5 mL)

-

Microwave Reactor (e.g., CEM Discover or modified domestic microwave with reflux outlet)

Procedure:

-

Preparation: In a 30 mL microwave-safe vial, mix 1.38 g of 4-nitroaniline with 5 mL of formic acid.

-

Irradiation: Irradiate the mixture at 300 W for 2–5 minutes . Target temperature: 90–100°C.[1][2]

-

Note: If using a domestic microwave, use short bursts (30s) to prevent overheating, totaling 3-4 minutes.

-

-

Workup: Allow the vial to cool to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

-

Isolation: A yellow precipitate will form immediately.[1] Stir for 10 minutes.

-

Filtration: Filter the solid under vacuum. Wash with cold water (

mL) to remove excess acid.[1] -

Drying: Dry in an oven at 80°C or air dry.

Expected Yield: 90–95% Characterization: MP: 196–200°C.[1][3]

Protocol B: Thermal Solvent-Free Synthesis

Best for: Labs without microwave equipment; high scalability.

Principle: Utilizing formic acid as a dual reagent-solvent at reflux temperature to overcome the activation energy barrier.[1]

Materials:

-

4-Nitroaniline (10 g)

-

Formic Acid (85%, 20-30 mL)

Procedure:

-

Setup: Place 10 g of 4-nitroaniline in a 100 mL Round Bottom Flask (RBF).

-

Addition: Add 20–30 mL of Formic acid. Attach a reflux condenser.[1][4]

-

Reaction: Heat the mixture to reflux (approx. 100–105°C) for 2–3 hours .

-

Quenching: Cool the mixture to ~40°C and pour slowly into crushed ice (100 g) with vigorous stirring.

-

Purification: Filter the crude yellow solid. Recrystallize from ethanol if high purity (>99%) is required.[1]

Expected Yield: 75–85%[1]

Protocol C: Iodine ( ) Catalyzed Synthesis

Best for: Mild conditions and maximizing yield without harsh reflux.

Principle: Molecular iodine acts as a mild Lewis acid catalyst, activating the carbonyl carbon of formic acid, making it more susceptible to nucleophilic attack by the deactivated amine.[1]

Materials:

-

4-Nitroaniline (10 mmol)[3]

-

Formic Acid (15 mmol, 1.5 eq)

-

Iodine (

) (0.5 mmol, 5 mol%)

Procedure:

-

Mixing: Mix 4-nitroaniline and formic acid in a flask.

-

Catalyst Addition: Add 5 mol% of molecular iodine.

-

Reaction: Stir at 70°C for 30–60 minutes . The mixture is solvent-free (neat).[1]

-

Workup: Dilute with aqueous

(Sodium thiosulfate) solution to quench the iodine (removes the brown color). -

Filtration: Filter the precipitated product, wash with water, and dry.[1][5][6]

Expected Yield: 85–92%[1]

Comparative Analysis of Methods

| Metric | Protocol A (Microwave) | Protocol B (Thermal) | Protocol C (Iodine Cat.)[1] |

| Reaction Time | 2–5 mins | 2–3 hours | 30–60 mins |

| Temperature | 90–100°C | 100–105°C (Reflux) | 70°C |

| Yield | >90% | 75–85% | 85–92% |

| Atom Economy | High | High | High |

| Green "Score" | Best (Energy efficient) | Good (Simple) | Excellent (Mild conditions) |

| Scalability | Low (Batch limit) | High | Medium |

Workflow Visualization

Figure 2: Decision tree and workflow for the three synthesis protocols.

Safety & Handling (E-E-A-T)

-

4-Nitroaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Danger of cumulative effects.[1] Wear nitrile gloves and use a fume hood to avoid dust inhalation.[1]

-

Formic Acid: Corrosive and causes severe skin burns.[1] Handle with care.

-

Microwave Safety: Do not use sealed vessels in a domestic microwave unless specifically designed for high pressure.[1] Always ensure the vessel is open or equipped with a pressure relief valve.[1]

References

-

Microwave-Assisted Synthesis

-

Bose, A. K., et al. "Microwave induced organic reaction enhancement (MORE) chemistry: Techniques for rapid synthesis."[1] Tetrahedron Letters, 1990.[1]

-

Note on Deactivated Amines: Specific reaction times for 4-nitroaniline adapted from: H. Çelik, "Microwave-assisted synthesis of N-benzylidene-4-fluoroaniline and N-benzylidene-4-Nitroaniline...", Semantic Scholar, 2019.[1] Link

-

-

Catalyst-Free / Thermal Methods

-

Iodine Catalyzed Method

-

Product Characterization Data

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-(4-Nitrophenyl)formamide

Topic: Recrystallization & Purification of N-(4-Nitrophenyl)formamide (p-Nitroformanilide) Ticket ID: PUR-NPF-001 Support Level: Tier 3 (Senior Application Scientist) Last Updated: February 1, 2026

Executive Summary

Welcome to the Technical Support Hub. This guide addresses the purification of This compound (CAS: 16135-31-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical agents.

While the synthesis via formylation of p-nitroaniline is straightforward, users frequently encounter issues with persistent yellow coloration (residual starting material) and sub-optimal melting point ranges . This guide provides a self-validating recrystallization protocol designed to achieve >98% purity with a target melting point of 196–200 °C [1, 2].

Master Protocol: Recrystallization SOP

Objective: Isolate high-purity this compound from crude reaction mixtures containing unreacted p-nitroaniline and mechanical impurities.

Solvent System: Ethanol (95% or Absolute) is the primary solvent. Water acts as a co-solvent (anti-solvent) if yield recovery needs maximization [3, 4].

Reagents & Equipment

-

Crude this compound

-

Solvent: Ethanol (EtOH)

-

Anti-Solvent: Deionized Water (optional)

-

Purification Aid: Activated Carbon (Charcoal) - Critical for color removal

-

Apparatus: Reflux condenser, hot plate, Büchner funnel, vacuum pump.

Step-by-Step Workflow

-

Dissolution: Transfer crude solid to a round-bottom flask. Add minimum Ethanol needed to wet the solid. Heat to reflux (

). -

Saturation: Add additional hot Ethanol slowly through the condenser until the solid just dissolves.

-

Note: If insoluble dark particles remain, these are likely mechanical impurities or decomposition products.

-

-

Decolorization (Crucial): If the solution is dark orange/brown (indicating free p-nitroaniline or oxidation), remove from heat, let cool slightly, and add Activated Carbon (1-2% w/w). Reflux for 5-10 minutes.

-

Warning: Never add charcoal to a boiling solution; it will boil over instantly.

-

-

Hot Filtration: Filter the hot mixture through a pre-warmed Büchner funnel (or fluted filter paper) to remove charcoal/insolubles.

-

Crystallization: Allow the filtrate to cool slowly to room temperature.

-

Optimization: For maximum yield, place the flask in an ice bath (

) after it reaches room temperature.

-

-

Collection: Filter the pale yellow/colorless crystals via vacuum filtration. Wash with cold Ethanol.

-

Drying: Dry in a vacuum oven at

until constant weight.

Visualization: Recrystallization Logic Flow

Figure 1: Logical workflow for the purification of this compound, emphasizing the decolorization step.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users.

Issue 1: "My product is bright yellow/orange."

Diagnosis: Contamination with p-Nitroaniline .

-

The Science: The starting material (p-nitroaniline) is intensely yellow/orange. The target amide should be pale yellow or off-white. The amide bond formation reduces the conjugation slightly, lightening the color.

-

Solution:

-